Cas no 1331775-99-5 ((4,4-Difluoropiperidin-3-yl)methanol hydrochloride)

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride is a fluorinated piperidine derivative commonly employed as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of difluorinated and hydroxyl functional groups enhances its reactivity, making it valuable for constructing complex molecules. The hydrochloride salt form improves stability and handling, ensuring consistent performance in synthetic applications. Its structural features facilitate selective modifications, particularly in medicinal chemistry, where it serves as a key scaffold for bioactive compounds. The compound’s well-defined stereochemistry and high purity further support its utility in precision-driven research and development. Suitable for controlled reactions, it is often utilized in the synthesis of fluorinated analogs with potential therapeutic applications.
(4,4-Difluoropiperidin-3-yl)methanol hydrochloride structure
1331775-99-5 structure
Product Name:(4,4-Difluoropiperidin-3-yl)methanol hydrochloride
CAS No:1331775-99-5
MF:C6H12ClF2NO
MW:187.615387916565
MDL:MFCD21602015
CID:4584387
PubChem ID:67371997
Update Time:2025-06-13

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (4,4-Difluoropiperidin-3-yl)methanol hydrochloride
    • (4,4-Difluoropiperidin-3-yl)methanol HCl
    • (4,4-difluoropiperidin-3-yl)methanol;hydrochloride
    • SB41604
    • 4,4-Difluoro-3-hydroxymethylpiperidine hydrochloride
    • 1331775-99-5
    • SCHEMBL2345098
    • MFCD21602015
    • AKOS024128216
    • AB87690
    • AS-68508
    • CS-0370342
    • (4,4-Difluoropiperidin-3-yl)methanolhydrochloride
    • EN300-219706
    • C6H12ClF2NO
    • MDL: MFCD21602015
    • Inchi: 1S/C6H11F2NO.ClH/c7-6(8)1-2-9-3-5(6)4-10;/h5,9-10H,1-4H2;1H
    • InChI Key: FZLKYPPNCKYROE-UHFFFAOYSA-N
    • SMILES: Cl.FC1(CCNCC1CO)F

Computed Properties

  • Exact Mass: 187.0575480g/mol
  • Monoisotopic Mass: 187.0575480g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 118
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.299

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride Pricemore >>

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Additional information on (4,4-Difluoropiperidin-3-yl)methanol hydrochloride

Recent Advances in the Application of (4,4-Difluoropiperidin-3-yl)methanol Hydrochloride (CAS: 1331775-99-5) in Chemical Biology and Pharmaceutical Research

The compound (4,4-Difluoropiperidin-3-yl)methanol hydrochloride (CAS: 1331775-99-5) has recently emerged as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and metabolic diseases. This fluorinated piperidine derivative has garnered significant attention due to its unique structural properties, which enable efficient penetration of the blood-brain barrier (BBB) and enhanced binding affinity to specific molecular targets. Recent studies have demonstrated its utility in the design of potent and selective inhibitors for enzymes such as phosphodiesterases (PDEs) and kinases, which are implicated in various pathological conditions.

One of the most notable applications of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride is its role in the synthesis of PDE4 inhibitors. PDE4 enzymes are critical regulators of cyclic adenosine monophosphate (cAMP) signaling, and their dysregulation is associated with inflammatory and neurodegenerative diseases. Researchers have utilized this compound to develop next-generation PDE4 inhibitors with improved pharmacokinetic profiles and reduced side effects. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's incorporation into a series of PDE4D-selective inhibitors, which exhibited superior efficacy in preclinical models of Alzheimer's disease.

In addition to its use in CNS drug discovery, (4,4-Difluoropiperidin-3-yl)methanol hydrochloride has shown promise in the development of anticancer agents. Its fluorinated piperidine core serves as a versatile scaffold for the design of small-molecule inhibitors targeting protein kinases involved in tumor progression. Recent work published in Bioorganic & Medicinal Chemistry Letters demonstrated the compound's utility in the synthesis of dual inhibitors of BRAF and MEK kinases, which are key drivers of melanoma and other cancers. These inhibitors displayed potent antiproliferative activity in vitro and in vivo, underscoring the compound's potential in oncology research.

The synthetic accessibility of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride has also facilitated its use in the exploration of new chemical space for drug discovery. Advances in asymmetric synthesis and catalytic fluorination have enabled the efficient production of enantiomerically pure forms of the compound, which are essential for the development of stereoselective therapeutics. A 2024 study in Angewandte Chemie detailed a novel catalytic method for the synthesis of this compound, achieving high yields and excellent enantiomeric excess. This methodological breakthrough has significant implications for the scalable production of fluorinated pharmaceuticals.

Looking ahead, the versatility of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride is expected to drive further innovation in chemical biology and medicinal chemistry. Ongoing research is exploring its application in the development of radiopharmaceuticals for positron emission tomography (PET) imaging, as well as its potential as a building block for covalent inhibitors. With its unique combination of physicochemical properties and synthetic flexibility, this compound is poised to remain a valuable tool in the pursuit of novel therapeutic agents.

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